molecular formula C28H32N2O5 B13388497 Nalfuranfine

Nalfuranfine

Cat. No.: B13388497
M. Wt: 476.6 g/mol
InChI Key: XGZZHZMWIXFATA-UHFFFAOYSA-N
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Description

Nalfurafine is a synthetic compound known for its potent and selective activation of the kappa-opioid receptor. It is primarily used as an antipruritic agent, particularly in patients undergoing hemodialysis or suffering from chronic liver diseases. Nalfurafine was first synthesized and characterized in 1998 and has since been approved for clinical use in Japan under the brand name Remitch .

Preparation Methods

Synthetic Routes and Reaction Conditions

Nalfurafine is synthesized through a series of chemical reactions starting from the opioid antagonist naltrexone. The synthetic route involves structural modifications to introduce the necessary functional groups that confer its unique pharmacological properties. The key steps include cyclopropylmethylation, hydroxylation, and epoxidation reactions under controlled conditions .

Industrial Production Methods

Industrial production of nalfurafine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards. The final product is formulated into oral or intravenous preparations for clinical use .

Chemical Reactions Analysis

Types of Reactions

Nalfurafine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of nalfurafine, each with distinct pharmacological properties .

Scientific Research Applications

Nalfurafine has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study kappa-opioid receptor agonism and its effects on various biochemical pathways.

    Biology: Investigated for its role in modulating pain and itch pathways, as well as its potential neuroprotective effects.

    Medicine: Clinically used to treat uremic pruritus in hemodialysis patients and pruritus associated with chronic liver diseases. .

    Industry: Utilized in the development of new therapeutic agents targeting the kappa-opioid receptor.

Mechanism of Action

Nalfurafine exerts its effects by selectively activating the kappa-opioid receptor, a G-protein-coupled receptor involved in modulating pain, itch, and mood. Upon binding to the receptor, nalfurafine induces a conformational change that activates downstream signaling pathways, leading to its antipruritic and analgesic effects. Unlike other kappa-opioid receptor agonists, nalfurafine does not produce hallucinogenic effects, making it a safer alternative for clinical use .

Comparison with Similar Compounds

Nalfurafine is unique among kappa-opioid receptor agonists due to its high selectivity and lack of central nervous system adverse effects. Similar compounds include:

Nalfurafine’s unique pharmacological profile makes it a valuable therapeutic agent with fewer side effects compared to other kappa-opioid receptor agonists .

Properties

IUPAC Name

N-[3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-(furan-3-yl)-N-methylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N2O5/c1-29(23(32)7-4-18-9-13-34-16-18)20-8-10-28(33)22-14-19-5-6-21(31)25-24(19)27(28,26(20)35-25)11-12-30(22)15-17-2-3-17/h4-7,9,13,16-17,20,22,26,31,33H,2-3,8,10-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGZZHZMWIXFATA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O)C(=O)C=CC7=COC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80870006
Record name N-[17-(Cyclopropylmethyl)-3,14-dihydroxy-4,5-epoxymorphinan-6-yl]-3-(furan-3-yl)-N-methylprop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80870006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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